molecular formula C15H19NO5 B1327883 Ethyl 7-(3-nitrophenyl)-7-oxoheptanoate CAS No. 898777-55-4

Ethyl 7-(3-nitrophenyl)-7-oxoheptanoate

Cat. No.: B1327883
CAS No.: 898777-55-4
M. Wt: 293.31 g/mol
InChI Key: YONPKNDMBHHTFU-UHFFFAOYSA-N
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Description

Ethyl 7-(3-nitrophenyl)-7-oxoheptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrophenyl group attached to a heptanoate chain, which includes a keto group at the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(3-nitrophenyl)-7-oxoheptanoate typically involves the esterification of 7-(3-nitrophenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process.

Types of Reactions:

    Oxidation: The nitrophenyl group in this compound can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium ethoxide or other strong nucleophiles in anhydrous conditions.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted esters.

Scientific Research Applications

Ethyl 7-(3-nitrophenyl)-7-oxoheptanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 7-(3-nitrophenyl)-7-oxoheptanoate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to modulation of their activity. The keto group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.

Comparison with Similar Compounds

    Ethyl 7-(4-nitrophenyl)-7-oxoheptanoate: Similar structure but with the nitro group at the fourth position.

    Ethyl 7-(2-nitrophenyl)-7-oxoheptanoate: Similar structure but with the nitro group at the second position.

    Ethyl 7-(3-aminophenyl)-7-oxoheptanoate: Similar structure but with an amino group instead of a nitro group.

Uniqueness: Ethyl 7-(3-nitrophenyl)-7-oxoheptanoate is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with biological targets. This positioning can lead to distinct biological activities and applications compared to its analogs.

Properties

IUPAC Name

ethyl 7-(3-nitrophenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-2-21-15(18)10-5-3-4-9-14(17)12-7-6-8-13(11-12)16(19)20/h6-8,11H,2-5,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONPKNDMBHHTFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645723
Record name Ethyl 7-(3-nitrophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-55-4
Record name Ethyl 7-(3-nitrophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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